
Ethynyl Estradiol Diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethynyl Estradiol Diacetate is a synthetic estrogenic compound widely used in oral contraceptives. It is a derivative of estradiol, a natural estrogen, and is known for its high oral bioavailability and stability. This compound is often combined with progestins in contraceptive formulations to prevent ovulation and regulate menstrual cycles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethynyl Estradiol Diacetate is synthesized through a multi-step chemical process. The synthesis typically involves the acetylation of Ethynyl Estradiol, which is achieved by reacting Ethynyl Estradiol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and stringent quality control measures. The process includes the purification of the final product through crystallization and filtration techniques. The compound is then formulated into oral tablets or other dosage forms for pharmaceutical use .
Analyse Des Réactions Chimiques
Types of Reactions
Ethynyl Estradiol Diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, alcohols, and substituted esters. These products have varying degrees of biological activity and are studied for their potential therapeutic applications .
Applications De Recherche Scientifique
Scientific Research Applications
Ethynyl Estradiol Diacetate has diverse applications across multiple fields:
- Chemistry : It serves as a model compound in studies investigating estrogenic activity and hormone receptor interactions.
- Biology : The compound is utilized in research concerning endocrine disruption and hormonal regulation.
- Medicine : It is integral to the formulation of oral contraceptives and hormone replacement therapies.
- Industry : this compound is involved in the development of new pharmaceutical formulations and drug delivery systems.
Clinical Efficacy and Safety
A pivotal Phase IV clinical trial evaluated the safety and efficacy of a monophasic oral contraceptive containing 1 mg of Ethynodiol Diacetate and 35 µg of Ethinyl Estradiol (Demulen 1/35). The study involved 7,759 women over various cycles:
- Pregnancy Prevention : The overall pregnancy rate was 0.7%, with most pregnancies occurring within the first three months. Noncompliance was identified as a significant factor contributing to treatment failures.
- Adverse Effects : Among 6,382 patients evaluated for safety, common side effects included nausea (67 cases), headaches (45), and amenorrhea (42). Serious adverse reactions were reported in only 31% of cases.
Case-Control Study on Congenital Defects
A significant case-control study explored the association between high-dose Ethynodiol Diacetate use during the periconceptional period and congenital limb defects. The study found that mothers using high-dose contraceptives (1 mg Ethynodiol Diacetate + 0.05 mg Ethinyl Estradiol) had an increased risk for terminal transverse defects compared to those using lower doses.
Study Parameter | Findings |
---|---|
Total Participants | 7,759 |
Pregnancy Rate | 0.7% |
Common Side Effects | Nausea, headaches, amenorrhea |
Serious Adverse Reactions | 31% |
Risk for Congenital Defects | Adjusted odds ratio of 1.9 |
Pharmacokinetics
This compound undergoes extensive metabolism involving several enzymatic pathways:
- Conversion to Norethisterone : It is hydrolyzed to etynodiol and then converted to norethisterone.
- Elimination : Approximately 59.2% is eliminated through urine and bile as unchanged drug or metabolites.
Mécanisme D'action
Ethynyl Estradiol Diacetate exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor complex, which then interacts with specific DNA sequences to regulate gene expression. The compound decreases luteinizing hormone levels, reducing endometrial vascularization and preventing ovulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethinyl Estradiol: A closely related compound with similar estrogenic activity.
Ethynodiol Diacetate: Another synthetic progestin used in combination with estrogens in contraceptives
Uniqueness
Ethynyl Estradiol Diacetate is unique due to its high oral bioavailability and stability, making it a preferred choice in oral contraceptive formulations. Its ability to effectively regulate hormone levels and prevent ovulation sets it apart from other similar compounds .
Activité Biologique
Ethynyl estradiol diacetate (EDA) is a synthetic progestin that plays a significant role in hormonal contraceptives. It is primarily used in combination with ethinyl estradiol (EE) to prevent pregnancy and is characterized by its unique pharmacological profile, including estrogenic, progestogenic, and weak androgenic activities. This article delves into the biological activity of EDA, supported by data tables and relevant research findings.
Pharmacological Properties
EDA is a prodrug of norethisterone, which means it is converted into norethisterone in the body. Upon oral administration, EDA is rapidly metabolized by esterases during first-pass metabolism in the liver. The conversion pathway involves the formation of etynodiol, which is subsequently oxygenated to produce norethisterone. The pharmacological effects of EDA can be summarized as follows:
- Progestogenic Activity : EDA exhibits strong progestogenic effects, which are crucial for its role in contraceptive formulations.
- Estrogenic Activity : Unlike many progestins, EDA has some estrogenic activity, which can contribute positively to the overall efficacy of contraceptive methods.
- Androgenic Activity : EDA shows weak androgenic activity but is generally considered less potent than other androgenic agents .
Clinical Efficacy and Safety
A pivotal Phase IV clinical trial evaluated the safety and efficacy of a monophasic oral contraceptive containing 1 mg of EDA and 35 µg of EE (Demulen 1/35). The study involved 7,759 women over various cycles:
- Pregnancy Prevention : The overall pregnancy rate was 0.7%, with most pregnancies occurring within the first three months of use. Noncompliance was identified as a significant factor contributing to treatment failures .
- Adverse Effects : Among 6,382 patients evaluated for safety, common side effects included nausea (67 cases), headaches (45), and amenorrhea (42). Serious adverse reactions were reported in only 31% of cases .
Metabolism and Pharmacokinetics
The metabolism of EDA involves several enzymatic pathways:
- Conversion to Norethisterone : EDA is hydrolyzed to etynodiol and then converted to norethisterone.
- Elimination : Approximately 59.2% of EDA is eliminated through urine and bile as unchanged drug or metabolites .
Case-Control Study on Congenital Defects
A significant case-control study explored the association between high-dose EDA use during the periconceptional period and congenital limb defects. The study found that mothers using high-dose contraceptives (1 mg EDA + 0.05 mg EE) had an increased risk (adjusted odds ratio of 1.9) for terminal transverse defects compared to those using lower doses . This highlights the importance of dosage considerations in contraceptive prescriptions.
Comparative Data Table
Parameter | This compound (EDA) | Norethisterone | Ethinyl Estradiol (EE) |
---|---|---|---|
Primary Action | Progestin | Progestin | Estrogen |
Estrogenic Activity | Weak | None | Strong |
Androgenic Activity | Weak | Moderate | None |
Common Side Effects | Nausea, headaches | Weight gain, mood changes | Nausea, breast tenderness |
Pregnancy Prevention Rate | 0.7% | Varies by formulation | Varies by formulation |
Propriétés
IUPAC Name |
[(8R,9S,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O4/c1-5-24(28-16(3)26)13-11-22-21-8-6-17-14-18(27-15(2)25)7-9-19(17)20(21)10-12-23(22,24)4/h1,7,9,14,20-22H,6,8,10-13H2,2-4H3/t20-,21-,22+,23+,24+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWZWQYTKPEDAK-DJCPXJLLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)OC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)OC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.